N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
- N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with a unique structure.
- It contains an acetamide group, a trifluoromethyl-substituted triazolopyridazine moiety, and a thioacetamide linkage.
- The trifluoromethyl group (CF₃) imparts interesting properties to the compound, making it valuable in synthetic chemistry and medicinal applications.
Preparation Methods
- Synthesis of this compound involves multiple steps due to its intricate structure.
- One synthetic route involves the condensation of 3-acetamidophenylamine with 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol.
- Industrial production methods may vary, but they typically rely on efficient and scalable synthetic processes.
Chemical Reactions Analysis
Oxidation: The thioacetamide linkage can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the trifluoromethyl group may yield a corresponding methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution) are relevant.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and trifluoromethyl group.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Industry: Used as a building block for designing new compounds with desired properties.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with biological targets.
- Molecular pathways affected by its trifluoromethyl group could include enzyme inhibition, receptor modulation, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds: Other trifluoromethyl-containing compounds, such as trifluoromethyl ketones, exhibit diverse reactivity.
Uniqueness: N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide stands out due to its specific combination of functional groups.
Remember that this compound’s applications and properties continue to be explored, and further research will enhance our understanding of its potential
Properties
Molecular Formula |
C16H13F3N6O2S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H13F3N6O2S/c1-9(26)20-10-3-2-4-11(7-10)21-13(27)8-28-14-6-5-12-22-23-15(16(17,18)19)25(12)24-14/h2-7H,8H2,1H3,(H,20,26)(H,21,27) |
InChI Key |
VLFTXEYTRFZDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
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